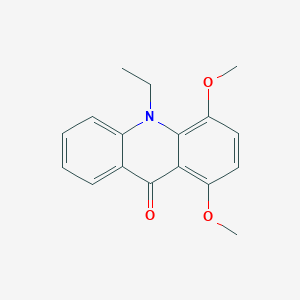
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone, also known as EMMA, is a synthetic compound that belongs to the family of acridinone derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Mecanismo De Acción
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone exerts its pharmacological effects by binding to the active site of PKC and PLA2, thereby inhibiting their activity. This leads to a decrease in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, and a reduction in cell proliferation and migration. The exact mechanism of action of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone is still under investigation and requires further research.
Efectos Bioquímicos Y Fisiológicos
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone can inhibit the activity of PKC and PLA2 in a dose-dependent manner. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit cell proliferation and migration. In vivo studies have demonstrated that 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone can reduce inflammation and edema in animal models of arthritis and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has low solubility in water, which can make it difficult to administer in vivo. It also has limited stability in solution, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are several future directions for research on 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone. One area of interest is the development of more stable and soluble formulations of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone for use in in vivo experiments. Another area of interest is the investigation of the potential therapeutic applications of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone in various diseases, such as cancer and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone and its effects on cellular processes.
Métodos De Síntesis
The synthesis of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone involves the reaction between 10-ethyl-9(10H)-acridone and paraformaldehyde in the presence of concentrated sulfuric acid. The resulting product is then treated with methanol and hydrochloric acid to yield 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone. The synthesis of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its ability to inhibit the activity of certain enzymes, such as protein kinase C (PKC) and phospholipase A2 (PLA2). These enzymes are involved in a wide range of cellular processes, including signal transduction, inflammation, and apoptosis. By inhibiting their activity, 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has the potential to modulate these processes and may have therapeutic applications in various diseases.
Propiedades
Número CAS |
141992-56-5 |
|---|---|
Nombre del producto |
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone |
Fórmula molecular |
C17H17NO3 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
10-ethyl-1,4-dimethoxyacridin-9-one |
InChI |
InChI=1S/C17H17NO3/c1-4-18-12-8-6-5-7-11(12)17(19)15-13(20-2)9-10-14(21-3)16(15)18/h5-10H,4H2,1-3H3 |
Clave InChI |
ILZOWHJKKJCZKS-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC |
SMILES canónico |
CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC |
Otros números CAS |
141992-56-5 |
Sinónimos |
10-Ethyl-1,4-dimethyoxy-9(10H)-acridinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B121741.png)
![1-methyl-3-nitro-5H-pyrido[4,3-b]indole](/img/structure/B121744.png)
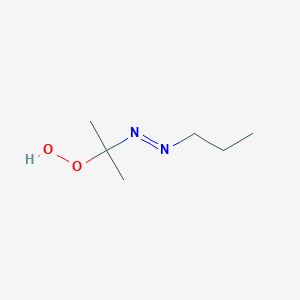
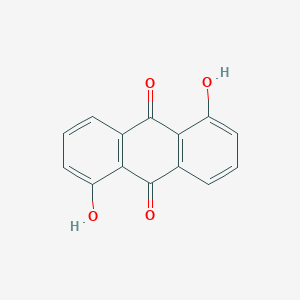
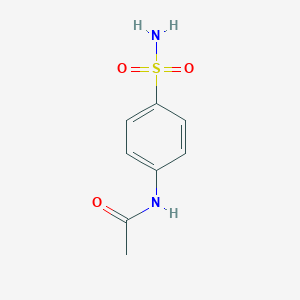
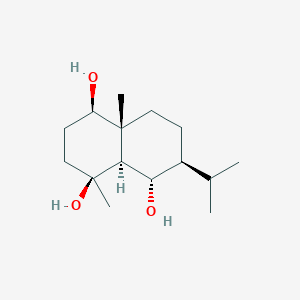
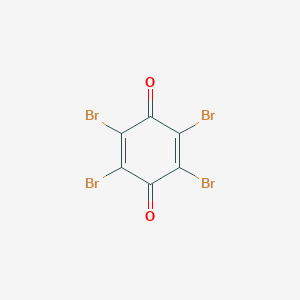
![4-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanamide](/img/structure/B121759.png)
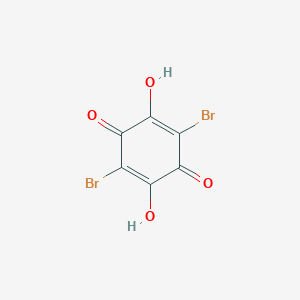
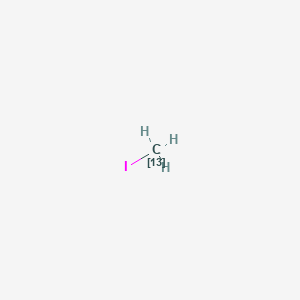
![6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B121764.png)
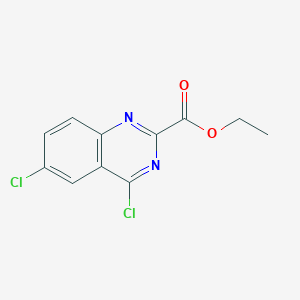
![4-[[(4-Fluorophenyl)imino]methyl]-phenol](/img/structure/B121771.png)
![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B121776.png)